molecular formula C54H66N16O5 B12755005 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate CAS No. 1277170-60-1

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate

Cat. No.: B12755005
CAS No.: 1277170-60-1
M. Wt: 1019.2 g/mol
InChI Key: BMQMRZXQRFUQIR-UHFFFAOYSA-N
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Description

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin core, a pyridinyl group, and a piperazinyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate involves several steps. The synthetic route typically starts with the preparation of the pyrazolo[3,4-d]pyrimidin core, followed by the introduction of the pyridinyl and piperazinyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a therapeutic agent due to its unique structure and properties.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyridinyl and piperazinyl groups may interact with enzymes or receptors, modulating their activity. The pyrazolo[3,4-d]pyrimidin core may also play a role in the compound’s biological activity by binding to specific sites on proteins or nucleic acids. These interactions can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidin derivatives with different substituents on the pyridinyl and piperazinyl groups. These compounds may exhibit similar chemical and biological properties but differ in their potency, selectivity, and overall activity. The unique combination of functional groups in 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate sets it apart from other similar compounds, making it a valuable molecule for further research and development.

Properties

CAS No.

1277170-60-1

Molecular Formula

C54H66N16O5

Molecular Weight

1019.2 g/mol

IUPAC Name

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate

InChI

InChI=1S/2C27H32N8O2.H2O/c2*1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37;/h2*5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31);1H2

InChI Key

BMQMRZXQRFUQIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C)O.CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C)O.O

Origin of Product

United States

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